1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide
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Overview
Description
1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and an acetyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both piperidine and pyrrolidine rings suggests that it may exhibit a range of biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological activities .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Compounds with similar structures have been known to influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
Similar compounds are known to have varying degrees of bioavailability, influenced by factors such as solubility, stability, and metabolic breakdown .
Result of Action
Similar compounds have been known to exert a range of effects at the molecular and cellular level, including modulation of signal transduction, alteration of gene expression, and induction of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
The pyrrolidine ring in 1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s biochemical properties are influenced by the spatial orientation of substituents, leading to different biological profiles due to the different binding mode to enantioselective proteins .
Cellular Effects
Compounds with a similar pyrrolidine structure have been shown to interact with various cellular processes .
Molecular Mechanism
It is known that the pyrrolidine ring and its derivatives can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Metabolic Pathways
Compounds with a similar structure have been shown to interact with various enzymes and cofactors .
Preparation Methods
The synthesis of 1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by their functionalization and coupling.
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Synthetic Routes and Reaction Conditions
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.
Formation of Pyrrolidine Ring: The pyrrolidine ring is often synthesized via cyclization of 1,4-diamines or through the reduction of pyrrole derivatives.
Coupling and Functionalization: The final step involves coupling the piperidine and pyrrolidine rings, followed by acetylation and methoxylation to yield the target compound.
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Industrial Production Methods
- Industrial production may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Scientific Research Applications
1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide can be compared with other compounds containing piperidine and pyrrolidine rings:
Similar Compounds:
Uniqueness: The presence of both piperidine and pyrrolidine rings, along with the acetyl and methoxy groups, makes this compound unique in its structural and functional properties.
Properties
IUPAC Name |
1-acetyl-N-[4-(3-methoxypyrrolidin-1-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(23)21-10-7-15(8-11-21)19(24)20-16-3-5-17(6-4-16)22-12-9-18(13-22)25-2/h3-6,15,18H,7-13H2,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAXPUJUNCBWCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCC(C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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